2-[[4-Chloro-3-(trifluoromethyl)phenyl](methylsulfonyl)amino]butanoic acid 2-[[4-Chloro-3-(trifluoromethyl)phenyl](methylsulfonyl)amino]butanoic acid
Brand Name: Vulcanchem
CAS No.: 1858240-57-9
VCID: VC2746030
InChI: InChI=1S/C12H13ClF3NO4S/c1-3-10(11(18)19)17(22(2,20)21)7-4-5-9(13)8(6-7)12(14,15)16/h4-6,10H,3H2,1-2H3,(H,18,19)
SMILES: CCC(C(=O)O)N(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C
Molecular Formula: C12H13ClF3NO4S
Molecular Weight: 359.75 g/mol

2-[[4-Chloro-3-(trifluoromethyl)phenyl](methylsulfonyl)amino]butanoic acid

CAS No.: 1858240-57-9

Cat. No.: VC2746030

Molecular Formula: C12H13ClF3NO4S

Molecular Weight: 359.75 g/mol

* For research use only. Not for human or veterinary use.

2-[[4-Chloro-3-(trifluoromethyl)phenyl](methylsulfonyl)amino]butanoic acid - 1858240-57-9

Specification

CAS No. 1858240-57-9
Molecular Formula C12H13ClF3NO4S
Molecular Weight 359.75 g/mol
IUPAC Name 2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]butanoic acid
Standard InChI InChI=1S/C12H13ClF3NO4S/c1-3-10(11(18)19)17(22(2,20)21)7-4-5-9(13)8(6-7)12(14,15)16/h4-6,10H,3H2,1-2H3,(H,18,19)
Standard InChI Key HKFWELCOJPNKEW-UHFFFAOYSA-N
SMILES CCC(C(=O)O)N(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C
Canonical SMILES CCC(C(=O)O)N(C1=CC(=C(C=C1)Cl)C(F)(F)F)S(=O)(=O)C

Introduction

Chemical Structure and Identification

2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid is characterized by several key structural features that define its chemical properties and potential applications. The compound contains a 4-chloro-3-(trifluoromethyl)phenyl group attached to a nitrogen atom, which is also bonded to a methylsulfonyl group and a butanoic acid moiety. This arrangement creates a complex organic molecule with multiple functional groups contributing to its chemical behavior.

Structural Components

The compound can be broken down into these key structural elements:

  • A phenyl ring substituted with chlorine at the 4-position

  • A trifluoromethyl group at the 3-position of the phenyl ring

  • A methylsulfonyl group (CH₃SO₂-) connected to a nitrogen atom

  • A butanoic acid chain (C₄H₇O₂) also attached to the nitrogen

Physical and Chemical Properties

The physical and chemical properties of 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid can be inferred from its structure and from related compounds documented in chemical databases.

Predicted Physicochemical Properties

Based on structural analysis and comparison with related halogenated aromatic compounds containing sulfonyl and carboxylic acid groups, the following properties can be anticipated:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidCommon for similar carboxylic acids
SolubilityLimited in water, higher in organic solventsDue to both polar and nonpolar functional groups
Molecular Weight~350-380 g/molCalculated from atomic composition
AcidityModerately acidicDue to carboxylic acid group
StabilityRelatively stable at room temperatureInferred from related structures

Structural Stability Considerations

The presence of the trifluoromethyl group likely enhances the compound's stability through electron-withdrawing effects. Similar halogenated compounds with methylsulfonyl groups have demonstrated polymorphism, which refers to the ability to crystallize in different arrangements . This property suggests that 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid may also exist in multiple crystalline forms with varying physical properties and stability profiles.

Analytical Characterization Methods

For comprehensive characterization of 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid, several analytical techniques would be appropriate.

Spectroscopic Analysis

Based on characterization methods used for similar compounds, the following spectroscopic techniques would be valuable:

TechniqueExpected FindingsSignificance
X-ray DiffractionCrystal structure dataDetermines solid-state arrangement and polymorphic forms
IR SpectroscopyCharacteristic bands for C=O, S=O, C-F, and N-H bondsConfirms functional group presence
Raman SpectroscopyComplementary vibrational patternsProvides additional structural confirmation
NMR Spectroscopy¹H, ¹³C, and ¹⁹F signal patternsConfirms structure and purity

Thermal Analysis

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) would provide information about the compound's thermal stability, melting point, and potential polymorphic transitions. These properties are particularly important for pharmaceutical applications where polymorphism can affect bioavailability and efficacy.

Stability Considerations

The stability profile of 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid has important implications for its storage, handling, and potential applications.

Environmental Stability

Compounds containing the trifluoromethyl group typically demonstrate enhanced stability against oxidative degradation. The electron-withdrawing nature of this group, combined with the steric protection provided by the chloro substituent, likely contributes to environmental persistence. Similar compounds have shown increased thermodynamic and mechanical stability , suggesting that 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid may display favorable stability characteristics in various formulations.

Formulation Considerations

When developing formulations containing this compound, considerations should include potential polymorphic transitions that might affect stability. Drawing parallels from related structures, polymorphic transitions could impact crystallization behavior, solubility, and ultimately, the performance of formulations containing this compound . Control of crystallization conditions would be essential to ensure consistent physical properties in any application requiring solid-state stability.

Comparative Analysis with Related Compounds

Understanding the similarities and differences between 2-[4-Chloro-3-(trifluoromethyl)phenylamino]butanoic acid and related compounds provides valuable context for its potential properties and applications.

Structural Analogues

The compound (R)-2-((2-Chloro-4-(trifluoromethyl)phenyl)amino)-3-methylbutanoic acid represents a structural analogue with similar elements but different arrangement of substituents . This compound features a direct amino linkage rather than a methylsulfonyl-substituted amino group, which would result in different electronic properties and hydrogen bonding capabilities.

Functional Equivalents

Compounds like N-[4-chloro-3-[(1-cyanocyclopropyl)-carbamoyl]phenyl]-2-methyl-4-methylsulfonyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-3-carboxamide share functional elements such as the chloro-substituted phenyl ring and sulfonyl groups . These compounds demonstrate the importance of crystalline form stability in applications such as agrochemical formulations, suggesting similar considerations may apply to the target compound.

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